molecular formula C53H89N3O39 B236335 5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid CAS No. 127783-56-6

5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No. B236335
CAS RN: 127783-56-6
M. Wt: 1392.3 g/mol
InChI Key: KJKXUFHSXFKOSF-UHFFFAOYSA-N
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Description

Neu5aca2-3galb1-3GLCN(neu5aca2-6)(fuca1-4)acb1-3galb1-4GLC belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. Neu5aca2-3galb1-3GLCN(neu5aca2-6)(fuca1-4)acb1-3galb1-4GLC is soluble (in water) and a moderately acidic compound (based on its pKa).

Scientific Research Applications

Computational Study on Blood Glucose Level Regulation

A study explored the role of a compound similar to the one in managing diabetes. It was identified as a potential target for various proteins involved in diabetes management. Molecular docking and dynamics simulation were used to predict its interaction with these proteins (Muthusamy & Krishnasamy, 2016).

Organic Framework Synthesis and Analysis

Research on a related bismuth organic framework investigated its synthesis, spectroscopic properties, and molecular arrangement. The study focused on the bond formation between Bi(V) and the donor atoms in the ligand (Kumar & Mishra, 2007).

Solubility Studies in Ethanol-Water Solutions

A study determined the solubility of various saccharides, including compounds structurally similar to the specified compound, in ethanol-water mixtures. It analyzed how solubility changes with temperature and ethanol mass fraction (Gong et al., 2012).

Identification of α-Amylase Inhibitors

Research identified compounds, structurally similar to the query compound, as potential α-amylase inhibitors. These findings were based on molecular docking and dynamics simulation, indicating potential applications in diabetes treatment (Yunitasari et al., 2022).

Synthesis of Pyrimidine Derivatives

Studies on pyrimidines, similar in structure to the compound , focused on synthesizing various derivatives and understanding their chemical reactions. This research contributes to the broader understanding of pyrimidine chemistry (Hurst, 1983; Hurst, 1984).

Synthesis of Octane-Pentols and Asymmetric Synthesis

Research involved the synthesis of complex molecules, including 8-oxabicyclo octane-pentols and asymmetric synthesis of hepturonic acid derivatives, indicating the chemical versatility of compounds similar to the queried one (Gerber & Vogel, 2001).

Solubility of Danshen Components

A study on the solubility of components found in danshen, including compounds structurally similar to the queried compound, offered insights into their behavior in ethanol-water solutions (Zhang et al., 2012).

Antibacterial Activity of Triazoles

Research synthesized and tested the antibacterial activity of triazoles, related in structure to the compound , against various bacteria. This study contributes to understanding the medical applications of such compounds (Singh et al., 2010).

properties

CAS RN

127783-56-6

Molecular Formula

C53H89N3O39

Molecular Weight

1392.3 g/mol

IUPAC Name

5-acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C53H89N3O39/c1-14-31(72)37(78)38(79)49(85-14)90-41(22(70)9-59)42(23(71)10-60)91-50-39(80)46(34(75)24(11-61)86-50)93-48-30(56-17(4)65)44(36(77)26(88-48)13-84-27-5-18(66)28(54-15(2)63)43(89-27)32(73)20(68)7-57)92-51-40(81)47(35(76)25(12-62)87-51)95-53(52(82)83)6-19(67)29(55-16(3)64)45(94-53)33(74)21(69)8-58/h9,14,18-51,57-58,60-62,66-81H,5-8,10-13H2,1-4H3,(H,54,63)(H,55,64)(H,56,65)(H,82,83)

InChI Key

KJKXUFHSXFKOSF-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COC4CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)O)OC5C(C(C(C(O5)CO)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COC4CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)O)OC5C(C(C(C(O5)CO)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)O)O)O

physical_description

Solid

synonyms

Neu5Aca2-3Galb1-3GlcN(Neu5Aca2-6)(Fuca1-4)Acb1-3Galb1-4Glc

Origin of Product

United States

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